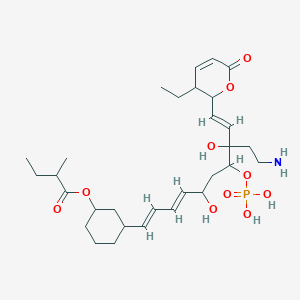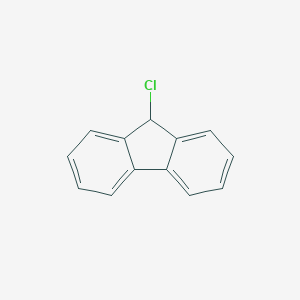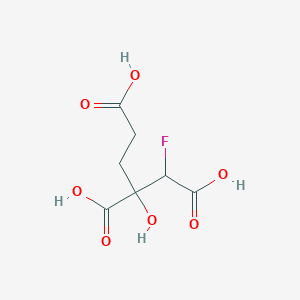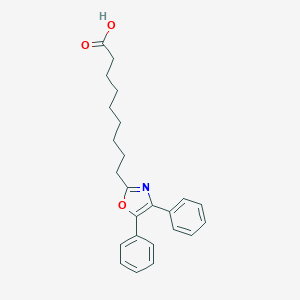![molecular formula C25H32O3 B144326 5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid CAS No. 128596-01-0](/img/structure/B144326.png)
5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid, commonly known as HBPP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. HBPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Mechanism Of Action
HBPP exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, HBPP reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical And Physiological Effects
HBPP has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In addition, HBPP has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of several diseases, including cancer and cardiovascular diseases.
Advantages And Limitations For Lab Experiments
HBPP has several advantages for laboratory experiments. It is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in various diseases. It has also been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, HBPP has some limitations for laboratory experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. In addition, its potency and selectivity for COX-2 may vary depending on the experimental conditions, which may affect the interpretation of the results.
Future Directions
There are several future directions for the study of HBPP. One potential application is in the treatment of cancer, as HBPP has been shown to inhibit the growth of cancer cells and induce apoptosis. Further studies are needed to determine the efficacy of HBPP in animal models and clinical trials. Another potential application is in the treatment of Alzheimer's disease, as HBPP has been shown to reduce the accumulation of amyloid beta plaques in the brain. Further studies are needed to determine the mechanism of action of HBPP in Alzheimer's disease and its potential as a therapeutic agent. Finally, HBPP may have potential applications in the treatment of other diseases, such as cardiovascular diseases and inflammatory bowel disease. Further studies are needed to determine the efficacy and safety of HBPP in these diseases.
Synthesis Methods
HBPP is synthesized through a multistep process that involves the reaction of heptanal with benzoyl chloride, followed by the reaction of the resulting product with 4-bromobenzophenone. The final step involves the reaction of the intermediate product with 5-bromopentanoic acid. The synthesis of HBPP is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
HBPP has been extensively studied for its potential therapeutic applications. Several studies have shown that HBPP has potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines. HBPP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid beta plaques in the brain.
properties
CAS RN |
128596-01-0 |
|---|---|
Product Name |
5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid |
Molecular Formula |
C25H32O3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-[4-(4-heptylbenzoyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C25H32O3/c1-2-3-4-5-6-9-20-12-16-22(17-13-20)25(28)23-18-14-21(15-19-23)10-7-8-11-24(26)27/h12-19H,2-11H2,1H3,(H,26,27) |
InChI Key |
IHFQGEDFEXGPFR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCC(=O)O |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCC(=O)O |
Other CAS RN |
128596-01-0 |
synonyms |
enzophenone-4'-heptyl-4-pentanoic acid BHPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




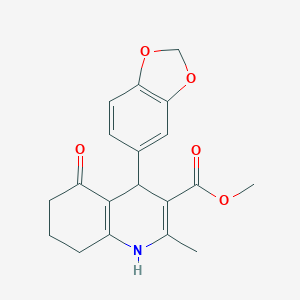
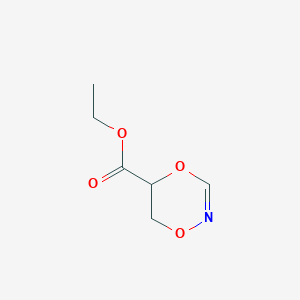
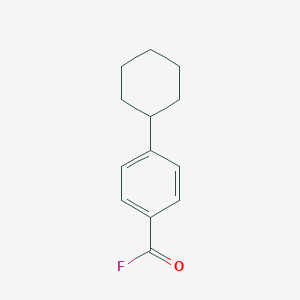
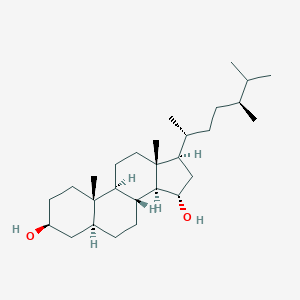
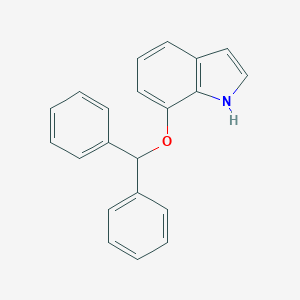
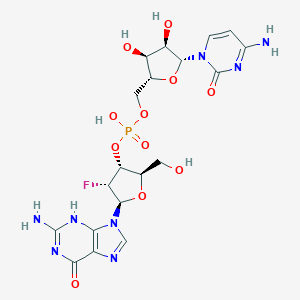
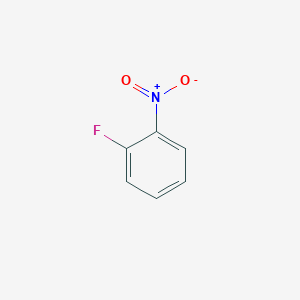
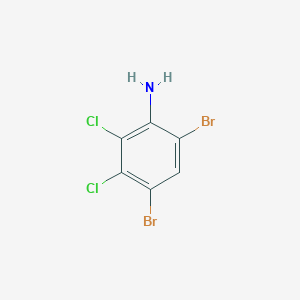
![7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B144263.png)
